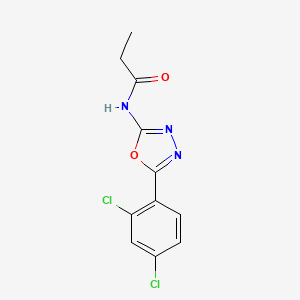

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide, also known as DCPA-NP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Aplicaciones Científicas De Investigación

Anticancer Properties

A study by (Ravinaik et al., 2021) demonstrated the synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with significant anticancer activity against various cancer cell lines, indicating the therapeutic potential of similar compounds.

Antibacterial and Antioxidant Activity

Research by (Karanth et al., 2019) on derivatives of 1,3,4-oxadiazole showed that these compounds exhibit good antibacterial and potent antioxidant activities.

Anti-inflammatory Activity

A study by (Koksal et al., 2013) highlighted the synthesis of novel 1,3,4-oxadiaxole-2-thiones with significant anti-inflammatory properties and low ulcerogenic potential.

Fungicidal Agents

Goswami et al. (1984) researched (Goswami et al., 1984) 1,3,4-oxadiazole-2-thione derivatives, demonstrating their fungicidal properties against various test organisms.

Antitubercular Activity

Nayak et al. (2016) explored (Nayak et al., 2016) the antitubercular activities of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives, identifying several compounds with significant activities against Mycobacterium tuberculosis.

Antidiarrheal Properties

Adelstein et al. (1976) found (Adelstein et al., 1976) that certain 1,3,4-oxadiazole derivatives exhibit antidiarrheal activities comparable to existing agents like diphenoxylate and loperamide.

Anti-thrombotic Studies

Research by (Basra et al., 2019) on 1,3,4-Oxadiazole derivatives highlighted their potential in anti-thrombotic applications, with some compounds showing enhanced clotting time in in-vivo rat models.

Nematicidal Activity

Liu et al. (2022) demonstrated (Liu et al., 2022) the nematocidal activities of novel 1,2,4-oxadiazole derivatives, presenting potential lead compounds for developing nematicides.

Mecanismo De Acción

Target of Action

It is structurally similar to propanil , an anilide herbicide . Propanil’s main target is the photosystem II (PSII) in plants . PSII plays a crucial role in the light-dependent reactions of photosynthesis .

Mode of Action

Propanil, a structurally similar compound, acts by inhibiting the hill reaction in photosynthetic electron transfer (photosystem ii [psii]) . This inhibition disrupts the photosynthesis process, leading to the death of the plant .

Biochemical Pathways

Propanil’s action on photosystem ii disrupts the light-dependent reactions of photosynthesis . This disruption affects the plant’s ability to produce ATP and NADPH, two molecules essential for the light-independent reactions of photosynthesis .

Pharmacokinetics

Propanil is moderately soluble in water and has a low volatility . . These properties may impact the bioavailability of the compound.

Result of Action

The inhibition of photosynthesis by propanil leads to the death of the plant .

Propiedades

IUPAC Name |

N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJALDMAQDNCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)propionamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2354994.png)

![2-((2-chlorobenzyl)thio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2355003.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2355006.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2355007.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylmorpholine-4-sulfonamide](/img/structure/B2355011.png)